1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one
CAS No.: 2320380-74-1
Cat. No.: VC4824892
Molecular Formula: C16H20N4O4S
Molecular Weight: 364.42
* For research use only. Not for human or veterinary use.
![1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one - 2320380-74-1](/images/structure/VC4824892.png)
Specification
CAS No. | 2320380-74-1 |
---|---|
Molecular Formula | C16H20N4O4S |
Molecular Weight | 364.42 |
IUPAC Name | 1-methyl-3-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]pyridin-2-one |
Standard InChI | InChI=1S/C16H20N4O4S/c1-18-8-3-4-13(14(18)21)15(22)20-9-5-12(6-10-20)25(23,24)16-17-7-11-19(16)2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Standard InChI Key | HRWXPGDJPQRBJV-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step organic reactions, including the formation of the piperidine and imidazole rings, followed by the introduction of the sulfonyl group and the pyridinone moiety. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the compound.
Potential Biological Activity
Compounds with similar structures often exhibit biological activity due to their ability to interact with enzymes or receptors. The presence of the imidazole and sulfonyl groups suggests potential applications in medicinal chemistry, possibly as inhibitors or modulators of specific biological targets.
Data Tables
Given the lack of specific data on 1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one, we can create a hypothetical table based on related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine | C9H15N3O2S | 229.30 | 1706448-77-2 |
1-(3,4-dimethoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine | Not specified | 385.46 | 656830-26-1 |
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one | C17H23N3O3S2 | 381.5 | 2194845-50-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume